N-(2-methoxyphenyl)-2-phenoxybenzamide
Description
N-(2-Methoxyphenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a methoxy-substituted phenyl group attached to the amide nitrogen and a phenoxy-substituted benzamide backbone. This compound has garnered attention in pharmacological and agrochemical research due to its structural versatility, which allows for modulation of biological activity through substituent variations. Synthetically, it is often prepared via nucleophilic acyl substitution reactions involving 2-phenoxybenzoic acid derivatives and 2-methoxyaniline .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-19-14-8-6-12-17(19)21-20(22)16-11-5-7-13-18(16)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCBJVFBXTVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-phenoxybenzamide typically involves the reaction of 2-methoxyaniline with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-2-phenoxybenzamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-phenoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Receptor Binding : The methoxy group at the phenyl ring enhances lipophilicity, facilitating blood-brain barrier penetration in serotonin receptor antagonists like p-MPPF . In contrast, nitro or bromo substituents (e.g., 4MNB) reduce solubility but improve crystallinity for structural studies .
- Anticancer Activity: Thiazole-incorporated analogs (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) showed superior activity compared to non-heterocyclic derivatives, likely due to enhanced π-π stacking with cellular targets .
- Insecticidal Efficacy : Substitution at the amide nitrogen (e.g., 2-methoxyphenyl vs. 3-chlorophenyl) significantly impacts toxicity. For example, 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide induced 90% mortality in A. tubercularis at 1000 ppm, whereas fluoro-substituted analogs were less potent .
Key Research Findings and Implications
Substituent Effects :
- Methoxy groups enhance both lipophilicity and receptor binding but may reduce metabolic stability.
- Halogenation (Br, Cl) improves structural rigidity and crystallinity, aiding X-ray diffraction studies .
- Heterocyclic incorporation (e.g., thiazole) broadens biological activity but complicates synthesis .
Therapeutic Potential: Serotonin receptor antagonists like p-MPPF and p-MPPI are promising for neurological disorders due to their competitive antagonism without partial agonism . Anticancer derivatives targeting HCT-116 and MCF-7 cells highlight the scaffold’s versatility in oncology .
Agrochemical Applications: N-(2-Methoxyphenyl)-2-phenoxybenzamide derivatives represent a sustainable alternative to traditional pesticides, with low mammalian toxicity and high insect specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
